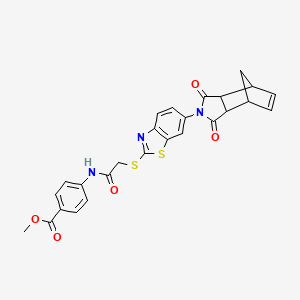![molecular formula C23H23N3O2 B1226711 1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI)](/img/structure/B1226711.png)
1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxazole precursor is replaced by the piperidine moiety.
Formation of the Prop-2-enenitrile Moiety: This step often involves the reaction of the intermediate with acrylonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated intermediates with nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Biological Studies: Researchers might explore its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can engage in π-π stacking interactions, while the piperidine ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,2-Benzoxazol-3-yl)-3-phenylprop-2-enenitrile
- 2-(1,2-Benzoxazol-3-yl)-3-[2-(2-morpholin-1-ylethoxy)phenyl]prop-2-enenitrile
Uniqueness
Compared to similar compounds, 1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI) is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its pharmacokinetic properties, such as solubility and metabolic stability.
Propiedades
Fórmula molecular |
C23H23N3O2 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
2-(1,2-benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C23H23N3O2/c24-17-19(23-20-9-3-5-11-22(20)28-25-23)16-18-8-2-4-10-21(18)27-15-14-26-12-6-1-7-13-26/h2-5,8-11,16H,1,6-7,12-15H2 |
Clave InChI |
IWUZCKYZKUGJOZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC2=CC=CC=C2C=C(C#N)C3=NOC4=CC=CC=C43 |
Sinónimos |
2-(1,2-benzisoxazol-3-yl)-3-(2-(2-piperidinoethoxy)phenyl)acrylonitrile SX 284 SX-284 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



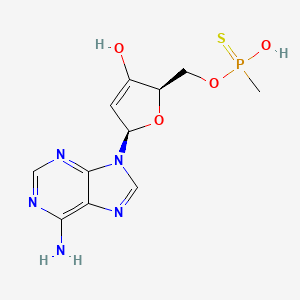
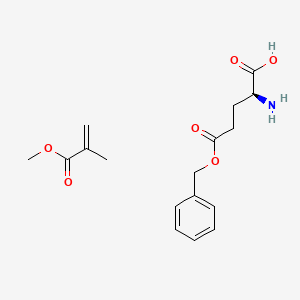
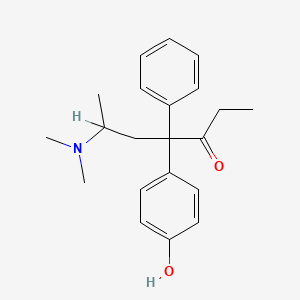
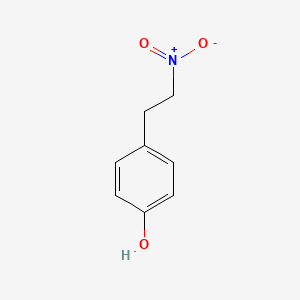
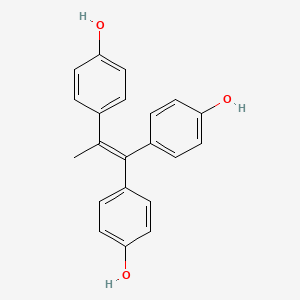
![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)
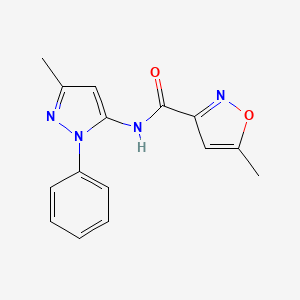
![4-(3,5-dimethyl-1-pyrazolyl)-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1226645.png)
![2-[[[5-(Dimethylsulfamoyl)-2-methylanilino]-sulfanylidenemethyl]hydrazo]-2-oxoacetamide](/img/structure/B1226646.png)
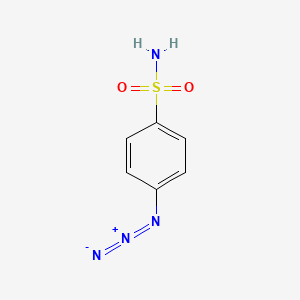
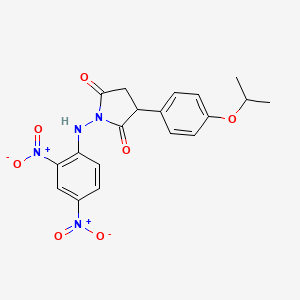
![4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide](/img/structure/B1226652.png)
